Molecular-Weight Shift and Site-Specific Deuterium Labeling
The d4‑compound (MW 323.81 Da) exhibits a net mass increase of +4.03 Da compared with the unlabelled intermediate (MW 319.78 Da, CAS 133545‑64‑9) [1]. The four deuterium atoms are located exclusively at the 2,3,5,6‑positions of the chlorophenyl ring, as confirmed by the IUPAC synonym (4‑chloro‑2,3,5,6‑tetradeuteriophenyl), and are retained through the oxidative conversion to cicletanine‑d4 . This site‑specific labelling produces a clean +4 Da isotopologue cluster that is well‑resolved from the natural‑abundance isotope envelope of the unlabelled analyte, whereas the unlabelled intermediate (ΔM ≈ 0 Da) is indistinguishable by MS and therefore unusable as a SIL‑IS.
| Evidence Dimension | Molecular weight (monoisotopic) and deuteration pattern |
|---|---|
| Target Compound Data | 323.81 g mol⁻¹; 4 deuterium atoms on chlorophenyl ring (positions 2,3,5,6) |
| Comparator Or Baseline | Unlabelled analog CAS 133545‑64‑9: 319.78 g mol⁻¹; 0 deuterium atoms; Cicletanine-d4 hydrochloride CAS 1189491‑41‑5: deuterium on the furopyridine core (different site) |
| Quantified Difference | ΔM = +4.03 Da vs. unlabelled; deuteration site on phenyl ring vs. core heterocycle for final product |
| Conditions | High‑resolution mass spectrometry (TOF or Orbitrap); theoretical monoisotopic mass calculation from molecular formula |
Why This Matters
Procurement of the correctly site‑deuterated intermediate ensures that the resulting cicletanine‑d4 internal standard exhibits a +4 Da mass shift on the chlorophenyl fragment ions, maximising signal‑to‑background discrimination in MRM‑based LC‑MS/MS assays.
- [1] Coompo Research Chemicals, (+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol-d4 product page; Molecular Weight: 323.81; Purity: 98%; Molecular Formula: C17H14D4ClNO3. View Source
